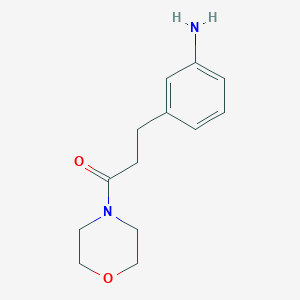
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one is an organic compound that features a morpholine ring attached to a phenyl group through a propyl chain with a ketone functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one typically involves the reaction of 3-bromopropiophenone with morpholine under basic conditions to form the intermediate 3-(4-morpholinyl)-3-oxopropiophenone. This intermediate is then subjected to reductive amination with aniline to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
{3-[3-(4-Morpholinyl)propyl]phenyl}amine: Lacks the ketone functionality, which may affect its reactivity and applications.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features different functional groups and structural motifs, leading to distinct properties and uses.
Uniqueness
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one is unique due to the presence of both the morpholine ring and the ketone functionality, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H18N2O2/c14-12-3-1-2-11(10-12)4-5-13(16)15-6-8-17-9-7-15/h1-3,10H,4-9,14H2 |
InChIキー |
WPFPBUMNVRFONJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CCC2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


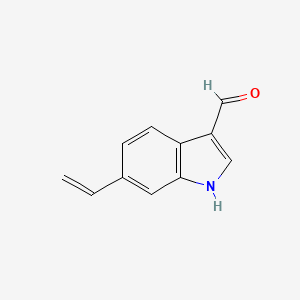
![[3-(Cyclopentylsulfanyl)phenyl]methanol](/img/structure/B8738741.png)
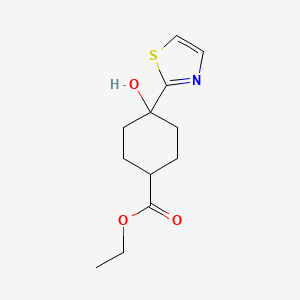
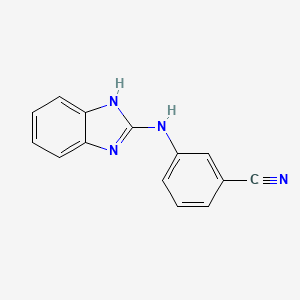

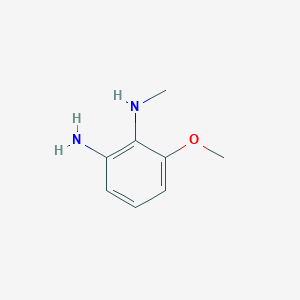
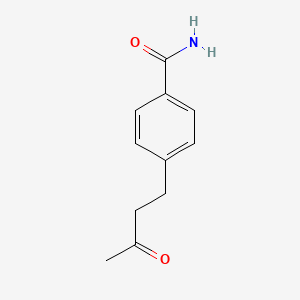
![Spiro[cyclopentane-1,1'-indene]](/img/structure/B8738784.png)
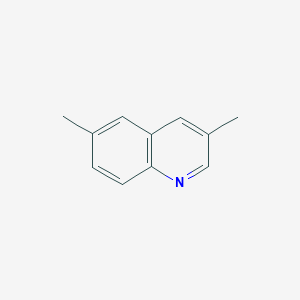

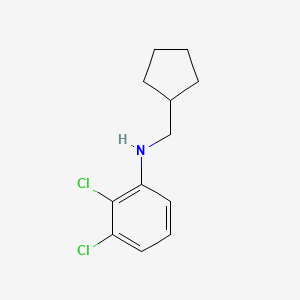
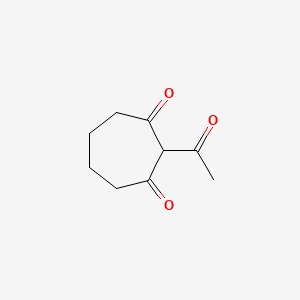
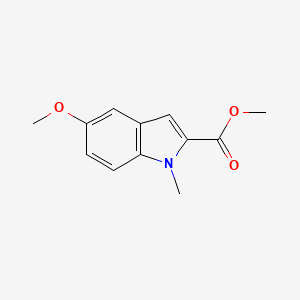
![5-(Benzyloxy)-7-bromobenzo[d]thiazol-2-amine](/img/structure/B8738829.png)
